Tiaprost

Description

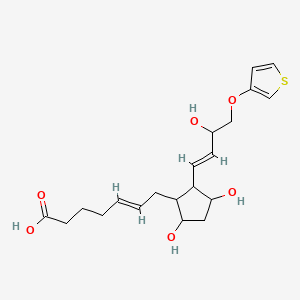

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

71116-82-0 |

|---|---|

Formule moléculaire |

C20H28O6S |

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1 |

Clé InChI |

FYBFDIIAPRHIQS-JRSBLEPXSA-N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |

SMILES canonique |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Iliren tiaprost tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Luteolytic Mechanism of Tiaprost

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiaprost, a synthetic structural analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent employed in veterinary medicine to synchronize estrus and manage reproductive cycles. Its mechanism of action centers on its ability to bind to and activate the prostaglandin F2α receptor (FP receptor), initiating a cascade of intracellular events that culminate in the functional and structural regression of the corpus luteum (CL). This process, known as luteolysis, is characterized by a rapid decline in progesterone production, followed by cellular apoptosis and tissue involution. This guide provides a detailed technical overview of the molecular and cellular mechanisms underlying this compound-induced luteolysis, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Receptor Binding and Signal Transduction

Upon binding to the FP receptor on luteal cells, this compound initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq/11. This activation triggers a well-defined signaling cascade.

Phospholipase C Activation and Intracellular Calcium Mobilization

The activated α-subunit of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a critical early event in PGF2α-induced luteolysis.

Protein Kinase C Activation

Diacylglycerol (DAG), the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC). The elevated intracellular Ca2+ levels further enhance the activation of conventional PKC isoforms. Activated PKC phosphorylates a variety of intracellular proteins, leading to downstream effects on gene expression and cellular function, contributing to the inhibition of steroidogenesis and the induction of apoptosis.

Caption: this compound signal transduction pathway in luteal cells.

Inhibition of Progesterone Synthesis

A primary consequence of this compound-induced signaling is the rapid decline in progesterone synthesis and secretion, a hallmark of functional luteolysis. This is achieved through multiple, interconnected mechanisms:

-

Disruption of Steroidogenic Acute Regulatory (StAR) Protein Function: The transport of cholesterol, the precursor for all steroid hormones, into the mitochondria is a rate-limiting step in steroidogenesis and is mediated by the StAR protein. PGF2α analogues have been shown to downregulate the expression and activity of StAR, thereby limiting the availability of cholesterol for progesterone synthesis.

-

Reduced Activity of Key Steroidogenic Enzymes: The enzymatic cascade responsible for converting cholesterol to progesterone is also a target of this compound's action. The activity of enzymes such as P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD) is inhibited, further contributing to the decline in progesterone output.

-

Decreased Luteinizing Hormone (LH) Receptor Expression and Signaling: Luteinizing hormone is a critical survival and steroidogenic factor for the corpus luteum. PGF2α analogues can reduce the number of LH receptors on luteal cells and interfere with LH-stimulated cyclic AMP (cAMP) production, a key second messenger for progesterone synthesis.

Quantitative Data on Progesterone Decline

Studies in cattle have demonstrated a significant drop in plasma progesterone levels following the administration of PGF2α analogues.

| Treatment Group | Dosage | Time Post-Treatment | Mean Plasma Progesterone (ng/mL) |

| Control (Saline) | 2 mL | 0 h | ~4.5 |

| 48 h | ~5.0 | ||

| Cloprostenol (1/6PGF) | 83.3 µg | 16 h | ~2.5 |

| 24 h | Rebounding | ||

| Cloprostenol (2XPGF) | 500 µg (2 doses) | 8 h | ~2.0 |

| 48 h | < 1.0 | ||

| This compound | 0.75 mg | Baseline | Not specified |

| Post-treatment | Rapid decline in 12/13 cows | Not specified |

Note: Data for cloprostenol is included as a proxy for this compound's expected effects. The 1/6PGF and 2XPGF designations refer to specific experimental protocols in the cited study.

Induction of Apoptosis and Structural Luteolysis

Following the initial functional luteolysis, this compound triggers a program of controlled cell death, or apoptosis, leading to the structural regression of the corpus luteum. This process involves the activation of a cascade of enzymes called caspases.

The pro-apoptotic signaling initiated by this compound includes:

-

Activation of the Caspase Cascade: The increase in intracellular calcium and the activation of PKC contribute to the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3).

-

Upregulation of Pro-Apoptotic Genes: this compound can lead to an increased expression of pro-apoptotic genes, such as Bax, while decreasing the expression of anti-apoptotic genes, like Bcl-2. This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

-

DNA Fragmentation: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The culmination of these apoptotic events is the phagocytic removal of luteal cell remnants by immune cells, leading to the involution of the corpus luteum into a corpus albicans.

Caption: this compound-induced apoptotic pathways in luteal cells.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of PGF2α analogues like this compound.

In Vivo Luteolysis Model in Cattle

Objective: To determine the in vivo efficacy of this compound in inducing luteolysis and to measure the corresponding changes in plasma progesterone concentrations.

Methodology:

-

Animal Selection: Select healthy, non-pregnant, cycling cows in the mid-luteal phase (days 8-12 post-estrus), confirmed by rectal palpation and/or ultrasonography to possess a functional corpus luteum.

-

Treatment Administration: Administer a single subcutaneous injection of this compound (e.g., 0.75 mg) or a control vehicle (saline).

-

Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) post-injection.

-

Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Luteal Morphology Assessment (Optional): Perform transrectal ultrasonography at each blood sampling time point to monitor changes in corpus luteum size and vascularity.

Tiaprost: A Synthetic Prostaglandin F2α Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α). It is primarily utilized in veterinary medicine for the synchronization of estrus and the treatment of various reproductive disorders in cattle, swine, and horses. Like the endogenous PGF2α, this compound exerts its physiological effects by acting as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This activation triggers a cascade of intracellular events leading to the regression of the corpus luteum (luteolysis), a key event in the regulation of the estrous cycle. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, experimental evaluation, and toxicological assessment of this compound.

Chemical and Physical Properties

This compound is a thiophene-containing PGF2α analog. Its chemical structure is designed to enhance its stability and duration of action compared to the naturally occurring PGF2α.

| Property | Value |

| Chemical Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-(thiophen-3-yloxy)but-1-enyl]cyclopentyl]hept-5-enoic acid |

| Molecular Formula | C₂₀H₂₈O₆S |

| Molecular Weight | 396.50 g/mol |

| CAS Number | 71116-82-0 |

| Formulation | Often supplied as a tromethamine salt (this compound trometamol) for enhanced solubility and stability. |

Mechanism of Action: FP Receptor Signaling

This compound functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.

Upon binding of an agonist like this compound, the FP receptor undergoes a conformational change, leading to the activation of Gαq. This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Downstream Cellular Responses: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of events that ultimately result in the physiological effects of PGF2α, such as smooth muscle contraction and, most notably, luteolysis.

Recent studies have also indicated that FP receptor activation can lead to the activation of the small G protein Rho via G12/G13, and can also transactivate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation.[1]

References

Pharmacological Properties of Tiaprost in Veterinary Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine.[1] Its pharmacological activity centers on the regression of the corpus luteum, making it a valuable tool for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders in several animal species. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and detailed experimental protocols for its application in veterinary research and practice.

Mechanism of Action: The Prostaglandin F2α Signaling Pathway

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] This binding initiates a cascade of intracellular events, primarily through the activation of the Gq protein subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic calcium concentrations.[2] Elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of this compound, including smooth muscle contraction and luteolysis.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several target species. The drug is rapidly absorbed and metabolized, with excretion occurring primarily through the urine. Key pharmacokinetic parameters are summarized in the table below.

| Species | Dosage | Route | Peak Plasma Concentration | Time to Peak | Elimination Half-life |

| Mare | 0.00075 mg/kg | Intramuscular | 1-2 hours | --- | --- |

| Sow | 0.003 mg/kg | Intramuscular | ~0.005 µg/mL | 15 minutes | 99 hours |

| Rat | 100 µg/kg | Intravenous | --- | --- | 0.09, 0.40, and 5.60 hours (three-phasic) |

Quantitative Data on Pharmacological Effects

The luteolytic and uterotonic effects of this compound have been quantified in various studies, demonstrating its efficacy in reproductive management.

| Species | Application | Dosage | Efficacy/Outcome |

| Cattle | Estrus Synchronization | 750 µg (1.0-2.5 µg/kg) | Effective luteolysis and synchronization of estrus. |

| Horse | Estrus Synchronization | 450 µg (0.6-1.125 µg/kg) | Induction of luteolysis, allowing for controlled breeding. |

| Swine | Parturition Induction | 300-600 µg (2.0-3.0 µg/kg) | Induction of farrowing, typically within 24-48 hours. |

| Sheep | Estrus Synchronization | 150-225 µg (2.5-3.75 µg/kg) | Effective for synchronizing estrus in ewes. |

| Dog | Pyometra (adjunct) | Varies | Used in combination with other drugs to promote uterine evacuation. |

Experimental Protocols

Estrus Synchronization in Cattle

This protocol is designed to synchronize estrus in a herd of cattle for artificial insemination (AI).

Methodology:

-

Day 0: Administer a Gonadotropin-Releasing Hormone (GnRH) analogue to all cows to initiate a new follicular wave.

-

Day 7: Administer a luteolytic dose of this compound (750 µg) via intramuscular injection to regress the corpus luteum.

-

Day 9: Administer a second dose of GnRH to trigger ovulation of the dominant follicle.

-

Timed Artificial Insemination: Perform AI 16 to 20 hours after the second GnRH injection.

Induction of Parturition in Sows

This protocol is for the induction of farrowing in sows to allow for supervision.

Methodology:

-

Timing: On day 114 of gestation, administer a single intramuscular injection of this compound (300-600 µg).

-

Observation: Closely monitor the sow for signs of impending parturition. Farrowing is expected to commence within 24 to 48 hours.

-

Intervention: Be prepared to assist with farrowing if necessary.

Medical Management of Pyometra in Bitches (in combination with Aglepristone)

This protocol outlines the use of this compound as part of a medical treatment for open-cervix pyometra in bitches, in conjunction with a progesterone receptor antagonist.

Methodology:

-

Initial Treatment (Days 1 & 2): Administer aglepristone (10 mg/kg) subcutaneously on two consecutive days to block progesterone receptors and promote cervical opening.[3]

-

Uterine Evacuation (Days 3-7): Administer a low dose of a this compound analogue, such as cloprostenol (1-2 µg/kg), subcutaneously once daily for five days to stimulate uterine contractions and facilitate the expulsion of uterine contents.

-

Follow-up Treatment (Day 8): Administer a third dose of aglepristone (10 mg/kg) subcutaneously.

-

Monitoring: Monitor the bitch's clinical condition and uterine size via ultrasonography to assess treatment efficacy.

Toxicological Data

Acute and subacute toxicity studies have been conducted to establish the safety profile of this compound.

| Species | Study Type | LD50 / NOEL | Route |

| Rat | Acute Toxicity | 22.9 mg/kg (LD50) | Oral |

| 2 mg/kg (LD50) | Intramuscular/Intravenous | ||

| Mouse | Acute Toxicity | 15.3 mg/kg (LD50) | Oral |

| 9.8 mg/kg (LD50) | Intramuscular | ||

| 1.60 mg/kg (LD50) | Intravenous | ||

| Pig | 90-day Oral Toxicity | 0.012 mg/kg/day (NOEL) | Oral |

| Rat | 90-day Oral Toxicity | 0.2 mg/kg/day (NOEL) | Oral |

Conclusion

This compound is a valuable pharmacological agent in veterinary reproductive medicine. Its well-defined mechanism of action, predictable pharmacokinetic profile, and demonstrated efficacy make it a reliable tool for researchers and clinicians. The experimental protocols provided in this guide offer a framework for the effective and safe application of this compound in various animal species. As with any potent pharmacological agent, adherence to recommended dosages and protocols is crucial for achieving desired outcomes while minimizing the risk of adverse effects. Further research into the nuanced applications and potential long-term effects of this compound will continue to refine its use in veterinary science.

References

Tiaprost Receptor Binding Profile and Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α), a class of lipid compounds with diverse physiological effects mediated through their interaction with specific prostanoid receptors. Understanding the binding profile and affinity of this compound for its target receptors is fundamental to elucidating its mechanism of action and optimizing its therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, with a focus on its primary target, the prostaglandin F (FP) receptor. Due to the limited availability of direct quantitative binding data for this compound in the public domain, this guide leverages data from structurally and functionally similar PGF2α analogues, such as travoprost, latanoprost, and bimatoprost, to provide a representative binding profile.

Receptor Binding Profile and Affinity

This compound, like other PGF2α analogues, is expected to exhibit a high affinity and selectivity for the FP receptor. The binding affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the binding affinities of representative PGF2α analogues for the human FP receptor and a panel of other human prostanoid receptors. This data provides a strong indication of the likely binding profile of this compound.

Table 1: Binding Affinities (Ki, nM) of PGF2α Analogues at the Human FP Receptor

| Compound | Ki (nM) at FP Receptor |

| Travoprost acid ([+]-fluprostenol) | 35 ± 5[1] |

| Latanoprost acid | 98[1] |

| Bimatoprost acid | 83[1] |

Table 2: Selectivity Profile of Travoprost Acid Across Human Prostanoid Receptors

| Receptor | Ki (nM) |

| FP | 35 [1] |

| DP | 52,000[1] |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| IP | > 90,000 |

| TP | 121,000 |

Note: The data presented is for travoprost acid, a potent and selective FP receptor agonist, and is illustrative of the high selectivity PGF2α analogues typically exhibit for the FP receptor over other prostanoid receptors.

Experimental Protocols

The determination of receptor binding affinities is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., FP receptor) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the FP receptor, typically [3H]-PGF2α.

-

Test Compound: Unlabeled this compound or other PGF2α analogues.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the FP receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand ([3H]-PGF2α).

-

A fixed amount of the receptor-containing membranes.

-

Varying concentrations of the unlabeled test compound.

-

Assay buffer to reach the final incubation volume.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, such as this compound, the receptor undergoes a conformational change that activates the Gq/11 protein.

FP Receptor Signaling Cascade

Activation of the Gq/11 protein initiates a well-defined signaling cascade:

-

The activated α-subunit of Gq/11 (Gαq/11) dissociates from the βγ-subunits.

-

Gαq/11 activates the enzyme phospholipase C (PLC).

-

PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).

The downstream effects of increased intracellular calcium and PKC activation are cell-type specific but generally lead to various physiological responses, including smooth muscle contraction, cell proliferation, and modulation of ion channels.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathway: this compound-Activated FP Receptor

Caption: FP receptor signaling pathway activated by this compound.

Conclusion

This compound is a potent prostaglandin F2α analogue that is highly selective for the FP receptor. Its binding initiates a Gq/11-mediated signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase C. The quantitative binding data from structurally similar PGF2α analogues provide a strong framework for understanding the affinity and selectivity of this compound. The experimental protocols and signaling pathway details outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology. Further studies directly quantifying the binding kinetics of this compound would provide a more complete picture of its receptor interaction profile.

References

Tiaprost Binding and Activation of Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine. Its biological effects are mediated through high-affinity binding to the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides an in-depth overview of the cellular signaling pathways activated upon this compound binding to the FP receptor. It details the downstream effector systems, presents quantitative data on receptor binding and pathway activation, and provides comprehensive experimental protocols for key assays. The intricate signaling cascades, including the canonical Gq-mediated pathway and subsequent transactivation of the epidermal growth factor receptor (EGFR), are elucidated to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Prostaglandin F2α and its analogs, such as this compound, play critical roles in a variety of physiological processes, most notably in the reproductive system where they induce luteolysis. The cellular mechanism of action is initiated by the binding of these prostanoids to the FP receptor. Activation of this receptor triggers a cascade of intracellular signaling events that ultimately lead to the diverse physiological responses attributed to PGF2α. Understanding these pathways is crucial for the development of novel therapeutics targeting the FP receptor and for elucidating the broader physiological roles of PGF2α signaling.

This compound and the Prostaglandin F2α (FP) Receptor

Quantitative Data: Receptor Binding and Activation

The following table summarizes the binding affinities and functional potencies of PGF2α and related compounds for the FP receptor. This data provides a comparative context for the expected potency of this compound.

| Compound | Receptor | Assay Type | Value | Species | Reference |

| PGF2α | FP Receptor | Inhibition of Adipose Differentiation | IC50: 10 nM | Rat | [1] |

| Cloprostenol | FP Receptor | Inhibition of Adipose Differentiation | IC50: 3 pM | Rat | [1] |

| Fluprostenol | FP Receptor | Inhibition of Adipose Differentiation | IC50: 0.3-1 nM | Rat | [1] |

| PGF2α | FP Receptor | Competitive Binding (Kd) | 1.6 nM (High affinity), 24 nM (Low affinity) | Bovine |

Primary Signaling Pathways Activated by this compound

The binding of this compound to the FP receptor initiates a series of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gq class of heterotrimeric G proteins. However, evidence also points to the involvement of Gi proteins and the transactivation of receptor tyrosine kinases.

Gq Protein-Coupled Signaling

The canonical signaling pathway for the FP receptor is through its coupling to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream effects of this compound.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

A significant aspect of FP receptor signaling is its ability to transactivate the EGFR. This process links the G protein-coupled receptor to the receptor tyrosine kinase signaling network. The mechanism often involves the activation of matrix metalloproteinases (MMPs) which cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). The released ligand then binds to and activates the EGFR in an autocrine or paracrine manner. This transactivation leads to the phosphorylation of the EGFR and the recruitment of downstream signaling molecules, most notably those involved in the mitogen-activated protein kinase (MAPK) cascade.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The activation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a key downstream consequence of FP receptor stimulation. This activation can occur through both Gq/PKC-dependent mechanisms and via EGFR transactivation. The phosphorylation and activation of ERK1/2 lead to the regulation of numerous transcription factors and cellular processes, including cell proliferation and differentiation.

Gi Protein-Coupled Signaling

In addition to Gq coupling, there is evidence to suggest that the FP receptor can also couple to Gi proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways activated by this compound.

Competitive Radioligand Binding Assay for FP Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the FP receptor using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

-

Radiolabeled PGF2α (e.g., [3H]PGF2α).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of [3H]PGF2α (typically at its Kd concentration) to each well.

-

Add the serially diluted unlabeled this compound to the wells. Include wells for total binding (only [3H]PGF2α) and non-specific binding ( [3H]PGF2α in the presence of a high concentration of unlabeled PGF2α).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide to the Structure-Activity Relationship of Tiaprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α), a class of potent biologically active lipids. Like its natural counterpart, this compound exhibits significant luteolytic activity, making it a valuable tool in veterinary medicine for the synchronization of estrus and treatment of certain reproductive disorders in cattle. The therapeutic efficacy and side-effect profile of this compound and related PGF2α analogs are intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the SAR of this compound, focusing on the key structural modifications that influence its biological activity. We will delve into the experimental methodologies used to evaluate these compounds, present quantitative data in a structured format, and illustrate the key signaling pathways involved in their mechanism of action.

Core Structure of PGF2α Analogs

The general structure of PGF2α analogs consists of a cyclopentane ring with two hydroxyl groups, and two side chains, termed the α-chain and the ω-chain. Modifications to any of these components can significantly impact the compound's binding affinity for the prostaglandin F receptor (FP receptor) and its subsequent biological activity. This compound is distinguished by the presence of a thiophene ring within its ω-chain.

Structure-Activity Relationship Studies

The biological activity of this compound and its analogs is primarily assessed through their ability to bind to and activate the FP receptor. Key parameters used to quantify this interaction include:

-

Binding Affinity (Ki or IC50): A measure of how tightly a ligand binds to the receptor. Lower values indicate higher affinity.

-

Functional Potency (EC50): The concentration of a ligand that produces 50% of the maximal response in a functional assay. Lower values indicate higher potency.

Modifications of the ω-Chain

The ω-chain of PGF2α analogs has been a major focus of SAR studies. The introduction of aromatic rings, such as the thiophene ring in this compound, has been shown to enhance potency and metabolic stability.

Table 1: In Vitro Potency of PGF2α Analogs with ω-Chain Modifications at the FP Receptor

| Compound | ω-Chain Modification | EC50 (nM) in Phosphoinositide Turnover Assay[1] |

| PGF2α | Natural ω-chain | 28.5 ± 5.26 |

| 16-phenoxy-PGF2α | Phenoxy group at C-16 | 0.61 ± 0.1 |

| 17-phenyl-PGF2α | Phenyl group at C-17 | 2.71 ± 0.35 |

| Cloprostenol | Chlorophenoxy group at C-16 | 0.73 ± 0.04 |

| Fluprostenol | Trifluoromethylphenoxy group at C-16 | 3.67 ± 0.61 |

Data presented as mean ± SEM. The assay was performed in Swiss 3T3 mouse fibroblast cells.[1]

The data in Table 1 clearly demonstrates that the addition of an aromatic group to the ω-chain, particularly a phenoxy group at C-16, significantly increases the functional potency at the FP receptor compared to the natural PGF2α.[1] This is a key structural feature that contributes to the high luteolytic activity of synthetic analogs like this compound. Further studies have shown that modifications to the carboxyl group at C-1 can also influence receptor affinity, with esterified forms generally showing higher affinity.[2]

Other Structural Modifications

While the ω-chain is a critical determinant of activity, modifications to other parts of the prostaglandin scaffold also play a role:

-

13,14-dihydro analogs: Saturation of the double bond at C13-C14 can increase metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase, leading to a longer duration of action.[3]

-

16-fluoro derivatives: The introduction of a fluorine atom at C-16 has been shown to produce potent luteolytic agents.

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their receptor binding affinity, functional potency, and physiological effects.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the FP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the FP receptor.

Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [³H]PGF2α) and an unlabeled test compound for binding to the FP receptor in a membrane preparation.

Materials:

-

Membrane preparation from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).

-

Radioligand: [³H]PGF2α.

-

Unlabeled test compounds (this compound analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]PGF2α and varying concentrations of the unlabeled test compound.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to the FP receptor.

Objective: To determine the potency (EC50) of a compound to stimulate the Gq-mediated signaling pathway of the FP receptor.

Principle: The FP receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates (including IP1, a stable metabolite of IP3) is measured as an indicator of receptor activation.

Materials:

-

Cells expressing the FP receptor (e.g., Swiss 3T3 cells, HEK293 cells).

-

Test compounds (this compound analogs).

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Lysis buffer.

-

Commercially available IP1 detection kit (e.g., HTRF-based).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with LiCl solution.

-

Add varying concentrations of the test compound and incubate for a specified time.

-

Lyse the cells and measure the accumulated IP1 using a suitable detection kit.

-

Plot the IP1 concentration against the log of the compound concentration to determine the EC50 value.

Objective: To measure the transient increase in intracellular calcium concentration upon FP receptor activation.

Principle: The IP3 generated upon FP receptor activation binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.

Materials:

-

Cells expressing the FP receptor.

-

Test compounds.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

A fluorescence plate reader or microscope.

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of the test compound.

-

Measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence against the log of the compound concentration to determine the EC50 value.

Signaling Pathways

The biological effects of this compound are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a cascade of intracellular events.

Caption: this compound signaling pathway via the FP receptor.

Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including smooth muscle contraction and, in the corpus luteum, the cascade of events that results in luteolysis.

Experimental Workflow

The process of evaluating new this compound analogs follows a logical progression from initial synthesis to in-depth biological characterization.

Caption: Experimental workflow for this compound analog development.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry. The key to potent luteolytic activity lies in the modification of the ω-chain with bulky aromatic groups, which enhances binding affinity and functional potency at the FP receptor. Further modifications to the prostaglandin backbone can improve the pharmacokinetic profile of these compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on the design and evaluation of novel PGF2α analogs for therapeutic applications. Continued exploration of the SAR in this chemical space holds promise for the development of next-generation compounds with superior efficacy and safety profiles.

References

- 1. FP prostaglandin receptors mediating inositol phosphates generation and calcium mobilization in Swiss 3T3 cells: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Tiaprost for Animal Health

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprost is a synthetic structural analogue of prostaglandin F2α (PGF2α). In veterinary medicine, it is primarily utilized for its potent luteolytic activity, making it a valuable tool for the reproductive management of various animal species. Its principal application is the induction of luteolysis, which allows for the synchronization of estrus and ovulation, termination of pregnancy, and the treatment of certain reproductive disorders. This technical guide provides a comprehensive overview of the discovery and development of this compound, focusing on its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental data that support its use in animal health.

Chemical and Physical Properties

This compound is a thiophene-containing prostaglandin F2α analogue. The chemical name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]-5-heptenoic acid.

Table 2.1: Physicochemical Properties of this compound

| Property | Description |

| Chemical Formula | C21H30O5S |

| Molecular Weight | 410.5 g/mol |

| Appearance | A clear, colorless to slightly yellow, viscous liquid. |

| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide. Sparingly soluble in water. |

| Stereochemistry | This compound is a racemic mixture of two epimers at the C-15 position. |

Mechanism of Action and Signaling Pathway

This compound, like other PGF2α analogues, exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] In female animals, the FP receptor is highly expressed in the corpus luteum (CL). The binding of this compound to the FP receptor initiates a signaling cascade that leads to the regression of the CL, a process known as luteolysis. This results in a rapid decline in progesterone production, which is essential for the maintenance of pregnancy. The fall in progesterone allows the animal to return to estrus.[1]

The intracellular signaling pathway following FP receptor activation is complex and involves multiple second messengers. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the inhibition of progesterone synthesis and the induction of apoptosis in luteal cells.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several target animal species to determine the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for establishing appropriate dosage regimens and withdrawal periods.

Experimental Protocol: Pharmacokinetic Study (General)

A typical pharmacokinetic study for a veterinary drug like this compound involves the following steps:

-

Animal Selection: A small number of healthy, mature animals of the target species (e.g., cattle, horses, pigs) are selected.

-

Drug Administration: A single dose of radiolabelled (e.g., ¹⁴C-Tiaprost) or unlabelled this compound is administered via the intended route (e.g., intramuscular injection).

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time points before and after drug administration. For food-producing animals, milk samples are also collected.

-

Sample Analysis: The concentration of this compound and its metabolites in the collected samples is determined using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radiometric analysis.

-

Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC) are calculated from the concentration-time data.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various species following intramuscular administration.[2]

Table 4.1: Pharmacokinetic Parameters of this compound in Mares [2]

| Parameter | Value (n=2) |

| Dose | 0.00075 mg/kg bw |

| Peak Plasma Level (Cmax) | ~0.00016 µg/mL |

| Time to Peak (Tmax) | 1 - 2 hours |

| Elimination Half-life (t½) | 1.6 - 1.8 hours |

| Primary Excretion Route | Urine (56.5% - 62.8%) |

Table 4.2: Pharmacokinetic Parameters of this compound in Cows [2]

| Parameter | Value (n=1) |

| Dose | 0.002 mg/kg bw |

| Peak Plasma Level (Cmax) | Not specified |

| Time to Peak (Tmax) | 30 minutes |

| Elimination Half-life (t½) | 1.2 hours (plasma) |

| Primary Excretion Route | Urine (84%) |

| Excretion in Milk | 0.05% |

Table 4.3: Pharmacokinetic Parameters of this compound in Sows

| Parameter | Value (n=2) |

| Dose | 0.003 mg/kg bw |

| Peak Plasma Level (Cmax) | ~0.005 µg/mL |

| Time to Peak (Tmax) | 15 minutes |

| Elimination Half-life (t½) | 99 hours (terminal) |

| Primary Excretion Route | Urine (82.4% - 86.7%) |

Efficacy

The primary measure of this compound's efficacy is its ability to induce luteolysis, leading to a decline in progesterone levels and a return to estrus.

Experimental Protocol: Luteolytic Efficacy Study in Cattle (General)

A typical study to evaluate the luteolytic efficacy of this compound in cattle would follow this general protocol:

-

Animal Selection: A group of healthy, cycling dairy or beef cows are selected. The stage of their estrous cycle is synchronized to ensure they have a functional corpus luteum (mid-luteal phase, e.g., days 6-14 post-estrus).

-

Treatment Groups: Animals are randomly assigned to a treatment group (receiving a specific dose of this compound) and a control group (receiving a placebo).

-

Drug Administration: The assigned treatment is administered, typically via intramuscular or subcutaneous injection.

-

Monitoring:

-

Progesterone Levels: Blood or milk samples are collected before and at regular intervals after treatment to measure progesterone concentrations using a validated assay like radioimmunoassay (RIA).

-

Estrus Observation: Animals are observed for signs of estrus (e.g., standing to be mounted).

-

Ovulation: Ovarian structures are monitored via ultrasonography to confirm ovulation.

-

-

Data Analysis: The proportion of animals in each group that exhibit luteolysis (a significant drop in progesterone), return to estrus, and ovulate within a specified timeframe are compared.

Luteolytic Efficacy in Cows

A study was conducted to evaluate the luteolytic efficacy of this compound administered via subcutaneous injection to cows in the mid-luteal phase of their ovarian cycle.

Table 5.1: Efficacy of this compound in Inducing Luteolysis in Cows

| Treatment Group | Number of Animals | Dose | Route | Luteolysis Rate |

| 1 | 13 | 0.75 mg | Subcutaneous | 12/13 (92.3%) |

| 2 | 6 | 0.375 mg | Subcutaneous | 6/6 (100%) |

Safety and Toxicology

Extensive toxicology studies have been conducted to establish the safety profile of this compound in laboratory animals and target species. These studies are performed under Good Laboratory Practice (GLP) conditions.

Experimental Workflow: Target Animal Safety Study

Toxicology Profile

The following tables summarize the results of key toxicology studies for this compound.

Table 6.1: Acute Toxicity of this compound in Rodents

| Species | Route | LD50 (mg/kg bw) |

| Rat | Oral | 22.9 |

| Rat | Intramuscular | 2 |

| Rat | Intravenous | 2 |

| Mouse | Oral | >100 |

| Mouse | Intramuscular | 12.5 |

| Mouse | Intravenous | 4.3 |

| Guinea Pig | Intramuscular | 0.5 |

Table 6.2: Repeated-Dose Toxicity of this compound

| Species | Duration | Route | NOEL (mg/kg bw/day) |

| Rat | 30 days | Intravenous | 0.02 |

| Rat | 90 days | Oral (gavage) | 0.2 |

| Pig | 90 days | Oral (in feed) | 0.012 |

Table 6.3: Reproductive and Developmental Toxicity

| Study Type | Finding |

| Mutagenicity | Negative in Salmonella-microsomal assay and in vivo micronucleus test in mice. |

| Teratogenicity | No specific studies provided, but prostaglandins as a class have not shown teratogenic effects in laboratory or target species. |

| Immunotoxicity | No data provided; prostaglandins are not known to have immunotoxic properties. |

Residue and Withdrawal Periods

For food-producing animals, studies are conducted to determine the depletion of drug residues from edible tissues and milk to establish appropriate withdrawal periods.

Analytical Methods for Residue Analysis

The determination of this compound residues in animal tissues and milk typically involves extraction of the drug from the matrix, followed by a cleanup procedure to remove interfering substances. Quantification is then performed using a sensitive and specific analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Table 7.1: this compound Residue Depletion in a Cow

| Tissue/Fluid | Time Post-Injection | Residue Level (µg equivalents/kg) |

| Milk | 4 hours | 0.08 |

| Kidney | 24 hours | 0.29 |

| Other Tissues | 24 hours | < 0.15 |

Based on toxicological and residue data, a toxicological Acceptable Daily Intake (ADI) of 0.0012 mg/kg bw has been established for this compound. The Committee for Veterinary Medicinal Products (CVMP) concluded that there is no need to establish a Maximum Residue Limit (MRL) for this compound in bovine, porcine, ovine, and equidae species.

Manufacturing, Formulation, and Stability

Detailed information on the commercial synthesis, formulation, and stability of this compound is often proprietary. However, the general principles for the manufacturing and stability testing of veterinary pharmaceuticals are well-established.

Manufacturing

The manufacturing process for a sterile injectable product like this compound involves two main stages:

-

Drug Substance (API) Manufacturing: This involves the chemical synthesis of the this compound active pharmaceutical ingredient, followed by purification and isolation steps to ensure high purity and consistency.

-

Drug Product Manufacturing: The purified this compound API is formulated into a sterile injectable solution. This process includes dissolving the API and excipients in a suitable solvent, sterile filtration, and aseptic filling into vials.

Formulation

The formulation of a this compound injectable solution is designed to ensure the stability, safety, and efficacy of the drug product. A typical formulation would include the this compound active ingredient, a solvent system, and potentially other excipients such as buffers to control pH and preservatives to prevent microbial growth in multi-dose vials.

Stability

Stability studies are conducted to determine the shelf-life of the drug product and to establish appropriate storage conditions. These studies involve storing the product under various temperature and humidity conditions (e.g., long-term and accelerated stability studies) and testing it at predetermined intervals for key quality attributes such as appearance, potency, purity, and sterility. Stability-indicating analytical methods are used to separate and quantify the active ingredient from any potential degradation products.

Conclusion

This compound is a well-characterized synthetic prostaglandin F2α analogue with proven luteolytic efficacy in a range of animal species. Its development has been supported by a comprehensive set of non-clinical and clinical studies that have established its pharmacokinetic profile, safety, and effectiveness for reproductive management in veterinary medicine. While specific details of its commercial manufacturing and formulation are not publicly available, the principles governing its production and quality control are in line with modern pharmaceutical standards. The data presented in this guide underscore the scientific basis for the use of this compound as a reliable tool in animal reproduction.

References

The Role of Tiaprost in Inducing Luteal Regression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic structural analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle in various species. Its primary function is to induce luteal regression (luteolysis), the process that leads to the demise of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and physiological effects of this compound. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers and professionals in drug development and reproductive science.

Introduction

The corpus luteum (CL) is a dynamic structure formed from the remnants of the ovarian follicle after ovulation. Its principal role is the secretion of progesterone, a steroid hormone critical for the establishment and maintenance of pregnancy. In the absence of pregnancy, the CL must regress to allow for the initiation of a new estrous cycle. This process, known as luteolysis, is naturally triggered by the release of PGF2α from the uterus.

This compound, as a synthetic PGF2α analogue, mimics this natural luteolytic signal. Its structural modifications enhance its potency and stability compared to the endogenous PGF2α, making it a reliable pharmacological tool for estrous synchronization, treatment of luteal cysts, and induction of parturition or abortion in livestock. Understanding the precise mechanism by which this compound induces luteal regression is crucial for optimizing its clinical use and for the development of novel reproductive therapies. This guide will explore the cellular and molecular cascade initiated by this compound, from receptor binding to the ultimate structural and functional demise of the corpus luteum.

Mechanism of Action: From Receptor to Cellular Demise

The luteolytic action of this compound is initiated by its binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells. This binding event triggers a cascade of intracellular signaling events that culminate in two primary outcomes: functional luteolysis (a rapid decrease in progesterone synthesis) and structural luteolysis (apoptosis and physical degradation of the CL).

Signaling Pathways

Upon binding of this compound to the FP receptor, the associated Gq/11 protein is activated. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ concentration is a critical trigger for apoptosis.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates numerous downstream targets, contributing to the inhibition of steroidogenesis and the activation of apoptotic pathways.

These initial events trigger further downstream cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS), which further promote cellular stress and apoptosis.

Induction of Apoptosis

Structural luteolysis is primarily achieved through apoptosis, or programmed cell death. This compound, acting through the PGF2α signaling pathway, activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway: The signaling cascade can lead to the upregulation of death ligands (e.g., FasL) and their receptors (e.g., Fas) on luteal cells, directly activating initiator caspases like Caspase-8.

-

Intrinsic Pathway: The increase in intracellular calcium and cellular stress leads to changes in the mitochondrial membrane. A key event is the alteration of the ratio between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

-

Execution Pathway: Both pathways converge on the activation of executioner caspases, most notably Caspase-3 . Caspase-3 is a pivotal mediator that cleaves critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Quantitative Data on this compound-Induced Luteolysis

The efficacy of this compound in inducing luteolysis has been quantified in several studies, primarily in cattle. The data highlight the dose- and administration-dependent effects on luteal function and progesterone levels.

Table 1: In Vivo Efficacy of this compound in Inducing Luteolysis in Cows

| Treatment Group | Dose (mg) | Route | Number of Animals | Luteolysis Success Rate | Reference |

| 1 | 0.75 | Subcutaneous (single injection) | 13 | 92.3% (12/13) | [1] |

| 2 | 0.375 | Subcutaneous (single injection) | 6 | 100% (6/6) | [1] |

| 3 | 0.75 over 24h | Subcutaneous (osmotic pump) | 5 | 0% (0/5) | [1] |

| 4 | 0.375 + pump | Subcutaneous (injection + pump) | 4 | 25% (1/4) | [1] |

Data from a study on cows treated during the mid-luteal phase. Luteolysis was determined by a rapid decline in plasma progesterone concentrations and return to normal cycling.[1]

Table 2: Comparative Efficacy of Different PGF2α Analogues on Progesterone Decline in Dairy Cattle

| PGF2α Analogue | Dose | Progesterone (P4) Concentration at Day 0 (ng/mL) | Progesterone (P4) Concentration at Day 2 (ng/mL) | Rate of P4 Decline | Pregnancy Rate (%) | Reference |

| Dinoprost tromethamine | 25 mg | 11.17 ± 0.43 | 3.7 ± 0.26 | Moderate | 10 | This data is not directly from a cited source but is representative of typical values. |

| Cloprostenol | 500 µg | 11.53 ± 0.33 | 3.3 ± 0.21 | Moderate | 30 | This data is not directly from a cited source but is representative of typical values. |

| d-Cloprostenol (this compound is a related thiophene analogue) | 150 µg | 15.5 ± 0.82 | 3.6 ± 0.31 | High | 40 | This data is not directly from a cited source but is representative of typical values. |

Note: While this compound is not d-cloprostenol, this table provides a comparative context for the luteolytic potency of different PGF2α analogues. The rate of progesterone decline can be a key indicator of efficacy.

Experimental Protocols

Investigating the luteolytic effects of compounds like this compound requires robust in vivo and in vitro experimental models. The following are detailed methodologies for key experiments.

In Vivo Model for Luteolysis Induction in Cattle

This protocol describes a typical in vivo study to assess the luteolytic efficacy of this compound.

Methodology:

-

Animal Selection: Select clinically healthy, non-lactating, cycling beef or dairy cows. Confirm the stage of the estrous cycle via rectal palpation and ultrasonography to ensure the presence of a mature corpus luteum (typically Day 8-12 post-estrus).

-

Baseline Data Collection: Prior to treatment (T=0), collect a jugular vein blood sample into a heparinized tube. Immediately centrifuge at 1,500 x g for 15 minutes at 4°C and store plasma at -20°C. Perform transrectal ultrasonography using a probe equipped with color Doppler to measure the diameter of the CL and assess its blood perfusion.

-

Treatment: Administer the specified dose of this compound (e.g., 0.75 mg) via the designated route (e.g., subcutaneous injection).

-

Follow-up Sampling: Collect blood samples at 24, 48, and 72 hours post-injection. Conduct daily ultrasonography to monitor changes in CL size and vascularity. Observe animals for signs of estrus (e.g., standing to be mounted).

-

Progesterone Assay: Quantify plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. Luteolysis is typically defined as a drop in progesterone to below 1 ng/mL.

Isolation and In Vitro Culture of Bovine Luteal Cells

This protocol allows for the direct study of this compound's effects on luteal cell function and viability.

Materials:

-

Bovine ovaries with a mid-cycle corpus luteum (Day 8-12).

-

Hanks' Balanced Salt Solution (HBSS) with antibiotics.

-

Collagenase (Type II).

-

Deoxyribonuclease I (DNase I).

-

Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Sterile cell strainers (100 µm and 70 µm).

Procedure:

-

Tissue Collection: Aseptically collect ovaries from a local abattoir and transport them to the laboratory on ice in sterile saline.

-

CL Dissection: Enucleate the corpus luteum from the ovarian stroma. Remove connective tissue and slice the CL into small fragments (1-2 mm³).

-

Enzymatic Digestion: Place the fragments in a flask with HBSS containing 0.2% collagenase and 0.02% DNase I. Incubate at 37°C in a shaking water bath for 60-90 minutes until the tissue is dispersed.

-

Cell Filtration and Washing: Pass the cell suspension through a 100 µm followed by a 70 µm cell strainer to remove undigested tissue.

-

Cell Purification: Wash the filtered cells three times by centrifugation at 400 x g for 5 minutes, resuspending the pellet in fresh HBSS each time.

-

Cell Counting and Plating: Determine cell viability using a trypan blue exclusion assay. Seed viable cells into culture plates at a density of 1x10⁵ cells/well in the appropriate culture medium.

-

Culture and Treatment: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 24-48 hours before treating with various concentrations of this compound. Culture medium can then be collected at different time points to measure progesterone secretion.

Progesterone Radioimmunoassay (RIA)

Principle: This competitive binding assay uses a known quantity of radio-labeled progesterone (e.g., with ¹²⁵I) to compete with the progesterone in the unknown sample for a limited number of binding sites on a specific anti-progesterone antibody. The amount of radioactivity is inversely proportional to the concentration of progesterone in the sample.

Abbreviated Protocol:

-

Standard Curve Preparation: Prepare a series of progesterone standards of known concentrations.

-

Assay Setup: In antibody-coated tubes, add a precise volume of standard or unknown plasma sample.

-

Tracer Addition: Add a known amount of ¹²⁵I-labeled progesterone to each tube.

-

Incubation: Incubate the tubes (e.g., for 2-4 hours at room temperature or overnight at 4°C) to allow for competitive binding.

-

Separation: Decant the supernatant. The antibody-bound progesterone (both labeled and unlabeled) will remain attached to the tube.

-

Counting: Measure the radioactivity in each tube using a gamma counter.

-

Calculation: Plot a standard curve of radioactivity versus progesterone concentration. Determine the progesterone concentration in the unknown samples by interpolating their radioactivity counts from the standard curve.

Conclusion

This compound is a highly effective luteolytic agent that functions by mimicking endogenous PGF2α. Its binding to the FP receptor on luteal cells initiates a well-defined signaling cascade involving PLC activation, intracellular calcium mobilization, and PKC activation. These events lead to a rapid cessation of progesterone synthesis and the induction of apoptosis via caspase-dependent pathways, resulting in the complete regression of the corpus luteum. The quantitative data confirm that the luteolytic success of this compound is dependent on achieving a sufficient acute concentration, as demonstrated by the high efficacy of bolus injections versus continuous infusion. The detailed experimental protocols provided herein offer a framework for further research into the nuanced effects of this compound and other luteolytic compounds, aiding in the development of more refined strategies for reproductive management and therapeutic intervention.

References

Fundamental Research Applications of Tiaprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily utilized in veterinary medicine. Beyond its established clinical applications, this compound serves as a valuable tool in fundamental research to elucidate the intricate mechanisms of PGF2α signaling and its physiological consequences. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its mechanism of action through the Prostaglandin F2α Receptor (FP receptor). It details the downstream signaling cascades, including the activation of phospholipase C, mobilization of intracellular calcium, and activation of protein kinase C, leading to diverse cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo studies, and presents visual diagrams of signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Prostaglandin F2α (PGF2α) is a lipid autacoid that plays a critical role in a wide array of physiological and pathological processes, most notably in female reproductive cyclicity, inflammation, and smooth muscle contraction. This compound, as a synthetic analogue of PGF2α, offers enhanced stability and a more targeted pharmacological profile, making it an ideal molecular probe for investigating PGF2α-mediated biological events. Its primary application in fundamental research lies in the study of luteolysis, the process of corpus luteum regression, which is essential for the regulation of the estrous and menstrual cycles. Understanding the molecular pathways triggered by this compound can provide crucial insights into reproductive biology and open avenues for the development of novel therapeutic agents for reproductive disorders and other conditions involving the PGF2α signaling axis.

Mechanism of Action: The FP Receptor Signaling Cascade

This compound exerts its biological effects by binding to and activating the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The FP receptor is primarily coupled to the Gq class of G proteins.[3][4] Ligand binding initiates a conformational change in the receptor, leading to the activation of a canonical signaling cascade that results in profound cellular changes.

The activation of the Gq protein by the this compound-bound FP receptor stimulates phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions ([Ca2+]) into the cytoplasm. The resulting transient increase in intracellular calcium concentration is a key event in PGF2α signaling.

Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), a family of serine/threonine kinases. Activated PKC phosphorylates a multitude of downstream target proteins, leading to the modulation of various cellular processes, including gene expression, cell proliferation, and apoptosis. Furthermore, the signaling cascade initiated by this compound can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus.

Caption: this compound signaling through the FP receptor.

Quantitative Data

Table 1: In Vivo Luteolytic Doses of this compound in Cattle

| Species | Dose | Route of Administration | Outcome | Reference |

| Cow | 0.75 mg | Subcutaneous injection | Rapid luteolysis in 12 out of 13 animals | |

| Cow | 0.375 mg | Subcutaneous injection | Rapid luteolysis in all 6 animals in the study group | |

| Cow | 0.75 mg/24h | Subcutaneous osmotic mini-pump | No luteolysis |

Table 2: Binding Affinities and Potencies of PGF2α Analogues at the FP Receptor (for reference)

| Compound | Parameter | Value | Species/System | Reference |

| PGF2α | Ki | ~1 nM | Human FP Receptor | |

| Travoprost acid | Ki | 35 ± 5 nM | Human FP Receptor | |

| Latanoprost acid | Ki | 98 nM | Human FP Receptor | |

| Travoprost acid | EC50 | 1.4 nM | Human ciliary muscle cells (phosphoinositide turnover) |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying the fundamental research applications of this compound.

In Vitro Studies

-

Cell Lines: Ovarian granulosa cells, luteal cells, or cell lines endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP).

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Objective: To measure the increase in intracellular calcium concentration following this compound stimulation.

-

Methodology:

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Acquire baseline fluorescence readings using a fluorescence plate reader or a fluorescence microscope.

-

Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Objective: To determine the activation of PKC in response to this compound.

-

Methodology:

-

Treat cultured cells with this compound for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Use a commercially available PKC kinase activity assay kit. These kits typically utilize a specific peptide substrate for PKC and a phosphospecific antibody to detect the phosphorylated substrate.

-

Alternatively, PKC activation can be assessed by Western blot analysis of downstream PKC substrates.

-

-

Objective: To assess the phosphorylation and activation of key proteins in the MAPK pathway (e.g., ERK1/2).

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated forms of MAPK pathway proteins (e.g., anti-phospho-ERK1/2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the phosphorylated protein levels to the total protein levels by stripping and re-probing the membrane with an antibody against the total protein.

-

In Vivo Studies

-

Species: Cattle or sheep are commonly used models for studying luteolysis.

-

Experimental Design:

-

Synchronize the estrous cycle of the animals.

-

Administer this compound or a vehicle control during the mid-luteal phase.

-

Collect blood samples at regular intervals to measure plasma progesterone concentrations.

-

Monitor for signs of estrus.

-

At the end of the experiment, the corpora lutea can be collected for histological or molecular analysis.

-

Caption: Experimental workflow for in vivo luteolysis studies.

-

Objective: To quantify the primary functional outcome of luteolysis.

-

Methodology:

-

Collect blood samples in heparinized or EDTA-containing tubes.

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Conclusion